N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
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Overview
Description
- Its chemical formula is C₁₄H₁₁N₃O₂S₂ .
- The compound features a thiazole ring (a five-membered ring containing three carbon, one sulfur, and one nitrogen atom) attached to a phenyl group.
- Thiazoles are part of the azole heterocycles, which also include imidazoles and oxazoles.
- The aromaticity of the thiazole ring arises from the delocalization of π-electrons of the sulfur atom, satisfying Hückel’s rule.
- Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents.
- Interestingly, thiazole is naturally found in Vitamin B₁ (thiamine), which plays a crucial role in energy metabolism and nervous system function .
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide: is a heterocyclic organic compound.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods, including condensation reactions.
Reaction Conditions: Specific conditions depend on the synthetic route chosen.
Industrial Production: While I don’t have specific industrial production details, research labs typically produce it on a smaller scale.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These vary based on the specific reaction type.
Major Products: The products formed depend on the reaction conditions. For instance, oxidation may yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Some derivatives exhibit antimicrobial, antifungal, or antitumor properties.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
- The exact mechanism isn’t well-documented for this specific compound.
- It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other thiazole derivatives, such as sulfathiazole, Ritonavir, and Abafungin, exhibit diverse biological activities.
Uniqueness: Highlight its distinct features compared to these similar compounds.
Remember that scientific research continually evolves, so further studies may reveal additional aspects of this compound
Properties
Molecular Formula |
C16H14N2O2S2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H14N2O2S2/c1-12-17-16(11-21-12)13-6-5-7-14(10-13)18-22(19,20)15-8-3-2-4-9-15/h2-11,18H,1H3 |
InChI Key |
WDFAHVMZKZYCNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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